REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(=O)C.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[ClH:19]>C(O)C>[ClH:19].[C:12]1([CH:11]=[C:8]2[C:7](=[O:10])[C:6](=[CH:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH2:5][NH:4][CH2:9]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:4.5|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The light yellow solid is filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether and air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C=C1CNCC(C1=O)=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |